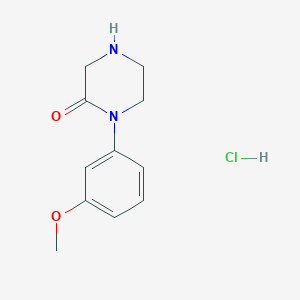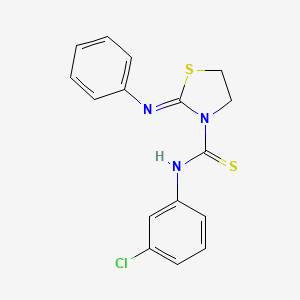![molecular formula C15H20O B2554955 [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-73-6](/img/structure/B2554955.png)
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a structurally unique compound . It is a derivative of bicyclo[1.1.1]pentane (BCP), a four-membered carbocycle with a bridging C (1)-C (3) bond . This compound is highly strained, allowing it to participate in a range of strain-releasing reactions .
Synthesis Analysis
The synthesis of such compounds often involves the use of bicyclo[1.1.1]pentane (BCP) derivatives . In a large-scale synthesis, the BCP core was constructed within a day using a flow photochemical addition of propellane to diacetyl . The formed diketone then underwent a haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis
The molecular structure of “[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is characterized by a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C (1)-C (3) bond . This structure is highly strained, which allows it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
Bicyclo[1.1.1]pentane derivatives, such as “[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol”, can participate in a range of strain-releasing reactions . These typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .Orientations Futures
There has been a resurgent interest in the chemistry of bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes in the past 5 years, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there may be future research opportunities for “[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and similar compounds.
Propriétés
IUPAC Name |
[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMDIDGERBVZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2554873.png)
![3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2554876.png)
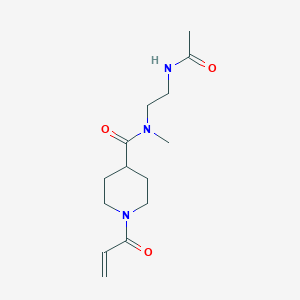
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2554879.png)
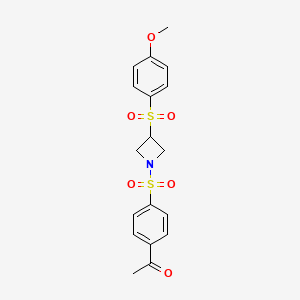
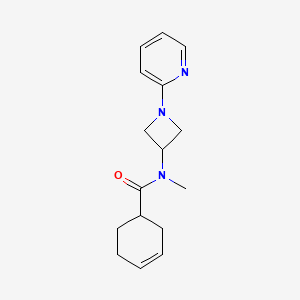
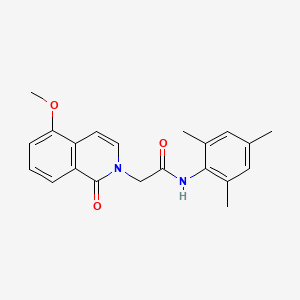
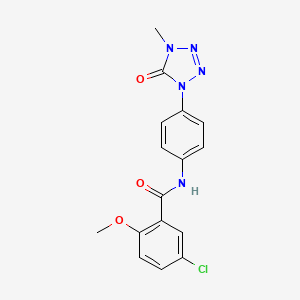
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2554889.png)
![2-Chloro-N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]acetamide](/img/structure/B2554890.png)
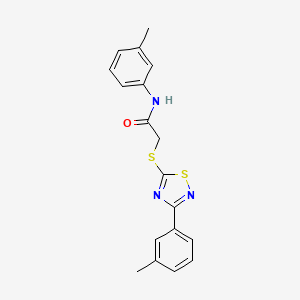
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2554892.png)
